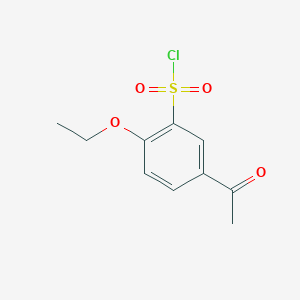
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . This compound is known for its unique oxetane ring structure, which is a four-membered cyclic ether. The presence of the tert-butyl group and the aminomethyl substituent on the oxetane ring makes this compound a valuable building block in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxetane derivative.
Protection of the Carboxylate Group: The carboxylate group is often protected as a tert-butyl ester to prevent unwanted side reactions during the synthesis.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new C-N bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds, including azetidines, pyrrolidines, and piperidines.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features and reactivity.
Material Science:
Mécanisme D'action
The mechanism of action of tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride involves its ability to participate in various chemical reactions due to the presence of the reactive oxetane ring and the aminomethyl group . The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the context of its use in research and development .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 3-(aminomethyl)oxane-3-carboxylate: This compound has a similar structure but with an oxane ring instead of an oxetane ring.
Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate: This compound features an oxolane ring, which is a five-membered cyclic ether.
The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to its five- and six-membered counterparts .
Propriétés
Formule moléculaire |
C9H18ClNO3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2,3)13-7(11)9(4-10)5-12-6-9;/h4-6,10H2,1-3H3;1H |
Clé InChI |
AYEMWFKNKUTUDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(COC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)


![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)



![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)



